4-Methylpiperidine-1-carboximidamide hydroiodide

Descripción

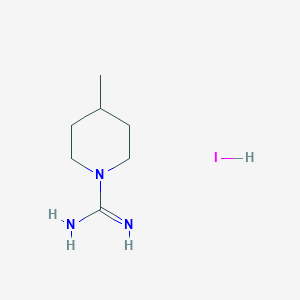

4-Methylpiperidine-1-carboximidamide hydroiodide (CAS: Not explicitly provided; inferred molecular formula: C₇H₁₆IN₃) is a hydroiodide salt derived from the parent compound 4-methylpiperidine-1-carboximidamide. Its structure features a six-membered piperidine ring with a methyl group at the 4-position and a carboximidamide (-C(=NH)NH₂) group at the 1-position, paired with a hydroiodic acid counterion . The compound is characterized by the SMILES string [N@H]=C(N)N1CCC(C)CC1 and an InChI identifier InChI=1S/C7H15N3/c1-6-2-4-10(5-3-6)7(8)9/h6H,2-5H2,1H3,(H3,8,9) .

Propiedades

IUPAC Name |

4-methylpiperidine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3.HI/c1-6-2-4-10(5-3-6)7(8)9;/h6H,2-5H2,1H3,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRPWKZFBNMQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperidine-1-carboximidamide hydroiodide typically involves the reaction of 4-methylpiperidine with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and quality in the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylpiperidine-1-carboximidamide hydroiodide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

The synthesis of 4-Methylpiperidine-1-carboximidamide hydroiodide typically involves the following steps:

- Reaction of 4-Methylpiperidine with Cyanamide : This step forms the core structure of the compound.

- Addition of Hydroiodic Acid : This step introduces the hydroiodide group, enhancing solubility and reactivity.

Industrial Production Methods

In industrial settings, the production may utilize large-scale reactors and continuous flow processes to optimize yield and efficiency. Precise control over reaction parameters is crucial for consistency and quality.

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial and fungal strains.

- Anticancer Properties : In vitro studies indicate inhibition of cancer cell proliferation, particularly against specific cell lines.

| Cell Line | IC50 (nM) |

|---|---|

| A-549 (Lung) | 150 |

| MCF-7 (Breast) | 120 |

| HT-29 (Colon) | 130 |

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Pharmacokinetics

While detailed pharmacokinetic data is limited, studies on similar piperidine derivatives indicate potential for favorable absorption and distribution characteristics. The presence of the hydroiodide salt form may enhance solubility and bioavailability.

Mecanismo De Acción

The mechanism of action of 4-Methylpiperidine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between 4-methylpiperidine-1-carboximidamide hydroiodide and analogous compounds:

*Calculated based on the parent compound’s molecular weight (C₇H₁₅N₃: 141.2 g/mol) + HI (127.9 g/mol).

Key Observations:

Ring Size and Heteroatoms: The piperidine derivatives (6-membered ring) exhibit larger molecular weights compared to pyrrolidine (5-membered) and morpholine (6-membered with oxygen) analogs.

Substituents :

- The 4-methyl group in the target compound increases lipophilicity, which may influence membrane permeability in biological systems. This substitution is absent in the parent piperidine-1-carboximidamide hydroiodide .

Purity and Availability: Piperidine- and pyrrolidine-carboximidamide hydroiodides are commercially available at 97% purity, while morpholine derivatives are listed as technical grade .

Actividad Biológica

4-Methylpiperidine-1-carboximidamide hydroiodide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the following chemical structure:

- Molecular Formula : CHNI

- CAS Number : 1216532-69-2

This compound is characterized by the presence of a piperidine ring with a carboximidamide group, which is believed to contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The carboximidamide moiety plays a crucial role in modulating enzyme activity and receptor signaling pathways. It is hypothesized that the compound may act as an enzyme inhibitor or receptor antagonist, altering biochemical pathways that lead to therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial and fungal strains.

- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Studies :

-

Anticancer Activity :

- In vitro assays demonstrated that this compound possesses antiproliferative effects on cancer cell lines. The compound was tested against various cell lines, yielding IC50 values indicative of its potency:

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics .Compound Cell Line IC50 (nM) This compound A-549 (Lung) 150 This compound MCF-7 (Breast) 120 This compound HT-29 (Colon) 130

Pharmacokinetics

While detailed pharmacokinetic data for this compound is limited, studies on similar piperidine derivatives indicate potential for favorable absorption and distribution characteristics. The presence of the hydroiodide salt form may enhance solubility and bioavailability.

Q & A

Q. How to design pH-dependent degradation studies for this compound?

- Protocol : Prepare buffered solutions (pH 1–13) and incubate samples at 37°C. Quantify degradation using HPLC-UV/Vis with a C18 column. Apply kinetic models (zero/first-order) to estimate half-lives.

- Advanced Analysis : Use LC-MS/MS to identify hydrolysis products (e.g., 4-methylpiperidine) and propose degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.